molecular formula C4H7ClO3 B3269418 2-(Methoxymethoxy)acetyl chloride CAS No. 50918-09-7

2-(Methoxymethoxy)acetyl chloride

Cat. No.: B3269418
CAS No.: 50918-09-7
M. Wt: 138.55 g/mol
InChI Key: FVDPDYYUFNKWRB-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)acetyl chloride is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a methoxymethoxy group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethoxy)acetyl chloride can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in toluene as a solvent, and the mixture is heated to around 40-45°C. The reaction proceeds with the formation of chloromethyl methyl ether, which is then further reacted to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction is carefully controlled to prevent the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Zinc bromide, aluminum chloride.

    Solvents: Toluene, dichloromethane.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Methoxyacetic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Methoxymethoxy)acetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The reactivity of 2-(Methoxymethoxy)acetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The methoxymethoxy group provides additional stability and reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acyl chloride and methoxymethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in various synthetic applications, particularly in the formation of complex organic molecules.

Properties

IUPAC Name

2-(methoxymethoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPDYYUFNKWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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